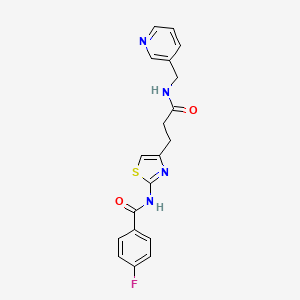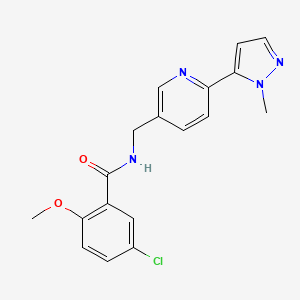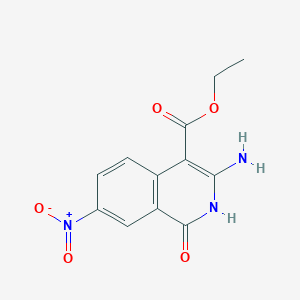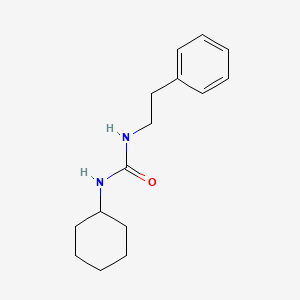![molecular formula C18H19N5O4S B2613331 (1-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)-4,4-dioxido-1H-benzo[e][1,3,4]thiadiazin-3-yl)(pyrrolidin-1-yl)methanone CAS No. 1251698-42-6](/img/structure/B2613331.png)
(1-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)-4,4-dioxido-1H-benzo[e][1,3,4]thiadiazin-3-yl)(pyrrolidin-1-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2,4-Oxadiazoles and 1,3,4-oxadiazoles are five-membered heterocyclic compounds containing two nitrogen atoms and one oxygen atom . They are well-known pharmacophores, which are frequently encountered in active pharmaceutical ingredients with various therapeutic focus .
Synthesis Analysis
An efficient one-pot method was developed for the synthesis of 2-(1,2,4-oxadiazol-5-yl)anilines via the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature .Molecular Structure Analysis
The molecular structure of these compounds can be studied by single crystal X-ray diffraction method and intramolecular hydrogen bonding between N atom of oxadiazole moiety and NH2 group was revealed .Chemical Reactions Analysis
1,2,4-Oxadiazoles can rearrange into other heterocycles due to low aromaticity and the presence of the weak O–N bond, what is actively employed in organic synthesis .Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds can be determined by techniques such as IR spectroscopy, NMR spectroscopy, and mass spectrometry .Aplicaciones Científicas De Investigación
Drug Discovery and Design
A study focused on the synthesis of a library of compounds based on 1H-benzo[d][1,2,3]triazole derivatives, characterized by similar structural motifs such as oxadiazoles. These compounds were evaluated for their drug-likeness properties using in silico ADME prediction, and their biological activities were assessed through in vitro antibacterial, antifungal, and antimycobacterial assays. Some synthesized compounds showed promising activity against bacterial and fungal strains, suggesting potential applications in developing new antimicrobial agents (Pandya et al., 2019).
Material Science
Research on boric acid ester intermediates with benzene rings, including compounds with structural features like pyrrolidinyl methanone, has been conducted. These studies involve the synthesis of the compounds through substitution reactions, characterization using various spectroscopic techniques, and theoretical calculations using density functional theory (DFT). The findings contribute to understanding the physicochemical properties of these compounds, which could be relevant in material science applications (Huang et al., 2021).
Chemical Synthesis and Reactivity
The synthesis and reactivity of compounds containing 1,3,4-oxadiazole and thiadiazole rings have been explored, with applications in producing novel fungicidal agents. These studies shed light on the bioisosterism between oxadiazole and thiadiazole rings and their implications in designing compounds with enhanced biological activities. Such research can provide valuable insights into the synthesis strategies and potential applications of the compound (Zou et al., 2002).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
The development of novel efficient and convenient methods for synthesis of 1,2,4-oxadiazoles with diverse periphery functionalities is an important goal for modern organic chemistry . Moreover, some 1,2,4-oxadiazole derivatives were recognized as selective inhibitors of human carbonic anhydrase isoforms related to cancer therapy .
Propiedades
IUPAC Name |
[1-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-4,4-dioxo-4λ6,1,2-benzothiadiazin-3-yl]-pyrrolidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O4S/c24-18(22-9-3-4-10-22)17-20-23(11-15-19-16(21-27-15)12-7-8-12)13-5-1-2-6-14(13)28(17,25)26/h1-2,5-6,12H,3-4,7-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYDAXGHEHQGCOE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=NN(C3=CC=CC=C3S2(=O)=O)CC4=NC(=NO4)C5CC5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-[3-(1-pyrrolidinyl)-5-(trifluoromethyl)-2-pyridinyl]-1-ethanone O-methyloxime](/img/structure/B2613248.png)


![N-(1,1-dioxidotetrahydrothiophen-3-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2613255.png)




![5-((4-bromobenzyl)thio)-1,3-dimethyl-7-neopentylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2613262.png)
![ethyl 4-((4-((3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate](/img/structure/B2613263.png)

![2-(3-Methylphenoxy)-1-[3-(triazol-1-ylmethyl)azetidin-1-yl]ethanone](/img/structure/B2613267.png)
![2-ethoxy-N-[2-methyl-3-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]acetamide](/img/structure/B2613270.png)

